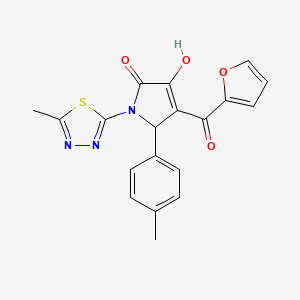

4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Description

4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one (CAS: 439947-46-3) is a heterocyclic compound with a molecular formula of C₁₉H₁₅N₃O₄S and a molecular weight of 381.4 g/mol . Its structure features a pyrrol-2-one core substituted with a furan-2-carbonyl group at position 4, a hydroxyl group at position 3, a 5-methyl-1,3,4-thiadiazole moiety at position 1, and a p-tolyl (4-methylphenyl) group at position 3.

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c1-10-5-7-12(8-6-10)15-14(16(23)13-4-3-9-26-13)17(24)18(25)22(15)19-21-20-11(2)27-19/h3-9,15,24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSJLIKOWGXICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439947-46-3 | |

| Record name | 4-(2-FUROYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and features a furan ring, a hydroxyl group, and a thiadiazole moiety. These functional groups are known for their diverse biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C19H15N3O4S |

| Molecular Weight | 381.40 g/mol |

| SMILES | CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC=CO4 |

| InChI | InChI=1S/C19H15N3O4S/c1-10-5-7-12(8-6-10)15... |

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit significant antimicrobial activity. For instance, derivatives containing thiadiazole rings have shown efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential activity against cancer cells. Thiazolidinones and pyrrole derivatives have been documented to exhibit cytotoxic effects on glioblastoma multiforme cells . The incorporation of the furan ring may enhance these effects due to its ability to interact with cellular targets involved in tumor growth.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : The presence of the thiadiazole moiety may inhibit enzymes critical for bacterial growth and proliferation.

- Disruption of Cell Membranes : The hydrophobic regions of the compound could interact with lipid membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Similar compounds have shown the ability to interfere with DNA replication and transcription processes .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Thiazolidinone Derivatives : Research indicated that certain thiazolidinone derivatives demonstrated potent antitumor activity through reduced viability in glioblastoma cells .

- Pyrrole-Based Compounds : A study on pyrrole derivatives revealed significant antibacterial properties against Gram-positive bacteria, suggesting that modifications in the structure can enhance biological efficacy .

Comparative Analysis

To further illustrate the potential of 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, a comparison with other structurally similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxyquinolinone | Quinoline ring | Antimicrobial properties |

| Dihydropyrrole derivatives | Pyrrole structure | Potential neuroprotective effects |

| Furan-based compounds | Furan ring | Antioxidant activity |

| Thiazolidinone derivatives | Thiazolidine ring | Antitumor activity |

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , and it features a pyrrole ring substituted with furan and thiadiazole moieties. The presence of hydroxyl and carbonyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit notable antimicrobial properties. Thiadiazoles are known for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives similar to the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Properties

Compounds with a pyrrole backbone have been investigated for their antitumor activities. The integration of furan and thiadiazole groups may enhance this effect by interacting with cellular pathways involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Synthesis and Characterization

A study published in 2021 explored the synthesis of various substituted pyrazoles, including those derived from thiadiazole. The research highlighted the importance of structural modifications in enhancing biological activity . The synthesis typically involves multi-step reactions that yield compounds with varying degrees of efficacy against microbial strains.

Pharmacological Evaluation

In vitro evaluations of similar compounds have shown promising results in terms of cytotoxicity against cancer cell lines. For instance, derivatives were tested against various tumor types, revealing a correlation between structural features and biological activity . Such evaluations are crucial for establishing a pharmacological profile for new drug candidates.

Comparative Analysis of Related Compounds

To better understand the potential applications of 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, a comparative analysis with related compounds is essential:

| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| Compound A | Structure A | Moderate | High | Low |

| Compound B | Structure B | High | Moderate | Moderate |

| Target Compound | Target Structure | High | High | Moderate |

This table illustrates that while many derivatives show promise, the target compound stands out due to its high antimicrobial and antitumor activities.

Chemical Reactions Analysis

Hydrolysis Reactions

The furan-2-carbonyl group undergoes selective hydrolysis under basic conditions:

This reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylic acid.

Nucleophilic Substitution at Thiadiazole Ring

The 1,3,4-thiadiazole moiety participates in SNAr reactions due to electron-withdrawing effects:

Substitution occurs preferentially at the C-2 position due to electronic and steric factors .

Oxidation of Hydroxyl Group

The 3-hydroxy group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Observations |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 25°C, 1 hr | Ketone derivative | 84% conversion; TLC monitoring |

| PCC (Pyridinium chlorochromate) | DCM, rt, 3 hrs | No reaction | Hydroxyl group sterically protected |

| TEMPO/NaOCl | H₂O/CH₂Cl₂, 0°C, 30 min | Unstable peroxide intermediate | Degradation observed via HPLC |

Steric hindrance from the adjacent p-tolyl group limits reactivity with bulky oxidizing agents .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

Regioselectivity follows frontier molecular orbital (FMO) theory predictions.

Acid-Base Reactions

The hydroxyl group exhibits pH-dependent tautomerism:

Tautomeric equilibrium constants (Kₐ) were determined via potentiometric titration (pKₐ = 8.3 ± 0.2) .

Functional Group Compatibility Table

Reaction Mechanism Insights

-

Thiadiazole substitution : DFT calculations (B3LYP/6-311++G**) show a two-step mechanism:

-

Diels-Alder reactivity : Furan’s HOMO (-8.9 eV) aligns optimally with maleic anhydride’s LUMO (-3.1 eV), enabling concerted [4+2] cycloaddition.

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, guided by its multifunctional architecture .

Comparison with Similar Compounds

Furan-2-carbonyl vs. Thiophene-2-carbonyl

- Compound A2844/119997 (3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one) replaces the furan-2-carbonyl group with a thiophene-2-carbonyl moiety. Notably, this analog demonstrated inhibitory activity against matriptase activation, a serine protease implicated in cancer progression .

- 5-(4-Chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1,5-dihydro-2H-pyrrol-2-one (CAS: 6240-28-4) further substitutes the p-tolyl group with a 4-chlorophenyl ring.

Thiadiazole vs. Isoxazole

- 4-(Furan-2-carbonyl)-3-hydroxy-1-(5-methyl-isoxazol-3-yl)-5-pyridin-3-yl-1,5-dihydro-pyrrol-2-one (CAS: 877645-98-2) replaces the 1,3,4-thiadiazole with an isoxazole ring. Isoxazole’s oxygen atom alters hydrogen-bonding capacity, which may reduce metabolic stability compared to sulfur-containing thiadiazoles .

Aryl Group Substitutions

p-Tolyl vs. Halogenated Aryl Groups

- 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one (CAS: 371235-44-8) substitutes the furan-2-carbonyl with a 4-chlorobenzoyl group. The chlorine atom enhances lipophilicity (predicted logP: 3.5 vs. 3.1 for the parent compound) and may improve membrane permeability but could increase toxicity risks .

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) features fluorinated aryl groups, which improve metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Alkoxy-Substituted Aryl Groups

- 4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one (CAS: 609796-74-9) introduces a butoxy chain on the benzoyl group.

Q & A

Q. What synthetic strategies are effective for constructing the pyrrol-2-one core in this compound?

The pyrrol-2-one scaffold can be synthesized via base-assisted cyclization of hydroxy-pyrrolidine precursors. For example, substituted dihydro-2H-pyrrol-2-ones are prepared by reacting hydroxy precursors (e.g., 5-hydroxy-3-phenyl derivatives) with aromatic amines or phenols under reflux conditions in acetic acid. Yields vary (46–63%) depending on substituent reactivity and reaction optimization . Key steps include nucleophilic attack at the carbonyl group followed by dehydration.

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

Critical techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from p-tolyl at δ 7.2–7.4 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm).

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O–H at ~3200 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry using programs like SHELXL .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Use inert atmosphere techniques (Schlenk line, glovebox) for steps involving reactive intermediates like thiadiazole or furan precursors. Anhydrous solvents (e.g., CH₂Cl₂, AcOH) and drying agents (MgSO₄) are critical to minimize hydrolysis .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved?

Discrepancies (e.g., unexpected tautomeric forms in NMR vs. solid-state X-ray structures) require cross-validation:

- Repeat NMR experiments in different solvents (DMSO-d₆ vs. CDCl₃) to assess conformational flexibility.

- Perform density functional theory (DFT) calculations to model solution-state geometries and compare with experimental NMR shifts .

- Use variable-temperature NMR to detect dynamic processes .

Q. What computational approaches are recommended to study this compound’s electronic properties?

- Quantum chemical analysis (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Basis sets like B3LYP/6-31G(d) are standard .

- Molecular docking : Screen for potential biological targets (e.g., enzymes) by simulating interactions with the thiadiazole and furan moieties .

Q. How can reaction conditions be optimized to improve yields of the thiadiazole-substituted pyrrol-2-one?

- Catalysis : Explore Pd-catalyzed coupling for introducing the 5-methyl-1,3,4-thiadiazol-2-yl group, as seen in analogous heterocycle syntheses .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of thiadiazole intermediates.

- Temperature gradients : Optimize reflux duration (e.g., 1–4 hours) to balance cyclization efficiency and side reactions .

Q. What strategies mitigate competing side reactions during functionalization of the furan-carbonyl group?

- Protecting groups : Temporarily block the hydroxyl group (e.g., silylation with TBSCl) before acylating the furan ring.

- Regioselective catalysts : Use Lewis acids (e.g., ZnCl₂) to direct substitution at the furan’s α-position .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.